Mal-amido-PEG4-NHS
Overview
Description
Mal-amido-PEG4-NHS is a polyethylene glycol (PEG) linker containing a maleimide group and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .
Mechanism of Action
Target of Action
The primary targets of Mal-amido-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound also targets thiol groups in biomolecules .
Mode of Action
this compound ester contains a maleimide group and an NHS ester. The NHS ester reacts with primary amine groups to form stable amide bonds . On the other hand, the maleimide group reacts with thiol groups to form a covalent bond . This enables the connection of a biomolecule with a thiol .
Biochemical Pathways
The biochemical pathways affected by this compound ester involve the formation of stable amide and thioether bonds. The compound acts as a linker, connecting biomolecules with primary amines to those with thiol groups . This can lead to the formation of larger, more complex structures, potentially affecting a variety of biochemical pathways depending on the specific biomolecules involved.
Result of Action
The result of the action of this compound ester is the formation of stable covalent bonds between biomolecules with primary amines and those with thiol groups . This can enable the creation of larger, more complex biomolecular structures.
Action Environment
The action of this compound ester is influenced by the pH of the environment. The NHS ester reacts with primary amine groups at pH 7-9, while the maleimide group reacts with thiol groups at pH 6.5-7.5 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment. Additionally, the compound is sensitive to moisture and temperature, and should be stored in a low-temperature, dry condition for best stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-amido-PEG4-NHS is synthesized through a series of chemical reactions involving the conjugation of maleimide and NHS ester to a PEG chain. The typical synthetic route involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), to form an intermediate.
Conjugation with Maleimide: The activated PEG intermediate is then reacted with maleimide to form a PEG-maleimide conjugate.
Conjugation with NHS Ester: The PEG-maleimide conjugate is further reacted with NHS ester to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using CDI or DCC.
Large-Scale Conjugation: The activated PEG is conjugated with maleimide and NHS ester in large reactors under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG4-NHS undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds
Common Reagents and Conditions
Primary Amines: React with the NHS ester under mild conditions (pH 7-8) to form amide bonds.
Thiol Groups: React with the maleimide group under slightly acidic to neutral conditions (pH 6.5-7.5) to form thioether bonds
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with thiol groups
Scientific Research Applications
Mal-amido-PEG4-NHS has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of proteins, peptides, and oligonucleotides.
Medicine: Utilized in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications .
Comparison with Similar Compounds
Mal-amido-PEG4-NHS is unique due to its combination of a maleimide group and an NHS ester linked through a PEG chain. Similar compounds include:
Mal-amido-PEG2-NHS: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
Mal-PEG4-NHS: Lacks the amido group, which may affect its reactivity and stability.
Mal-PEG4-PFP Ester: Uses pentafluorophenyl (PFP) ester instead of NHS ester, leading to different reactivity with amines
This compound stands out due to its balanced hydrophilicity, reactivity, and stability, making it a versatile tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRYGQJQNPJNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679820 | |
Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-99-2 | |
Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Maleinimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid succinimidyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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